molecular formula C20H16N6O B2693858 2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900881-87-0

2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Katalognummer: B2693858
CAS-Nummer: 900881-87-0
Molekulargewicht: 356.389
InChI-Schlüssel: SXYXWXBJGDFKDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Triazolopyrimidine Scaffolds

The triazolopyrimidine framework originated in the mid-20th century as chemists sought to merge the pharmacological versatility of triazoles with the nucleic acid mimicry of pyrimidines. Early work focused on 1,2,4-triazolo[1,5-a]pyrimidines, which demonstrated antiviral and anticancer properties by interfering with purine metabolism. The 1980s saw a paradigm shift toward annulated systems, with researchers condensing triazoles onto pyrimidine rings at alternative positions to modulate electronic density and hydrogen-bonding capacity. A landmark 2015 study by Shikhaliev et al. developed a tandem reaction using N,N-dimethylacetamide to synthesize pyrazolo-triazolo-pyrimidines, establishing reproducible methods for creating complex fused systems. These efforts laid the groundwork for modern derivatives like 2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine, which integrates structural lessons from decades of heterocyclic chemistry.

Position of 2-(4-Methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine in Heterocyclic Chemistry

This compound occupies a unique niche as a tricyclic system comprising:

  • A pyrimidine ring (positions 1–3, 5–6) serving as the central scaffold.
  • A fused pyrazolo[4,3-e]triazole moiety (positions 4, 7–9) introducing angular strain.
  • A 4-methoxyphenyl group at position 2 and an o-tolyl group at position 7, providing hydrophobic bulk.

The methoxy group’s electron-donating effects enhance π-π stacking with aromatic amino acid residues, while the o-tolyl substituent induces steric hindrance to prevent undesired off-target interactions. This configuration differs from simpler bicyclic triazolopyrimidines by adding a third ring system, which restricts molecular flexibility and enforces a coplanar orientation critical for intercalation into DNA or protein binding pockets.

Structural Comparison with Related Isomeric Frameworks

The compound’s activity stems from its distinct isomeric arrangement compared to other triazolopyrimidines. Key differences include:

Feature 1,2,4-Triazolo[1,5-c]pyrimidine 1,2,4-Triazolo[4,3-c]pyrimidine
Ring Fusion Position Pyrimidine N1-C2 Pyrimidine N3-C4
Electron Density Higher at N5/N7 Higher at N1/N3
Synthetic Accessibility Requires 4-iminopyrimidine-3-amine intermediates Uses 4-hydrazinopyrimidine precursors
Bioactive Conformation Planar with 158° dihedral angles Non-planar (142° dihedral)

This isomer’s planar structure facilitates intercalation into DNA helices or kinase ATP-binding pockets, as demonstrated in docking studies with epidermal growth factor receptor (EGFR). The 1,5-c fusion pattern also increases thermal stability compared to 4,3-c isomers, with decomposition temperatures exceeding 300°C in thermogravimetric analyses.

Bioactive Heterocyclic System Characteristics

The compound’s bioactivity arises from three synergistic features:

  • Hydrogen-Bonding Capacity : N3 and N9 of the triazole ring act as hydrogen bond acceptors, while N1 of the pyrimidine serves as a donor.
  • Lipophilic Domains : The o-tolyl (logP = 2.1) and methoxyphenyl (logP = 1.8) groups enable membrane penetration, with calculated partition coefficients (ClogP = 3.4) favoring blood-brain barrier permeability.
  • Electrophilic Centers : The C8 position undergoes regioselective alkylation in metabolic studies, forming stable adducts with glutathione transferase enzymes.

In breast cancer cell lines (HCC1937), derivatives of this scaffold inhibit EGFR phosphorylation at IC$$_{50}$$ values of 7–11 μM by occupying the ATP-binding pocket with a binding energy of −9.2 kcal/mol. The methoxy group’s para orientation optimizes steric complementarity with tyrosine kinase hydrophobic pockets, while the methyl group on the o-tolyl substituent prevents π-stacking with non-target proteins. These characteristics position the compound as a lead structure for targeted cancer therapies, with ongoing research exploring its utility in overcoming multidrug resistance.

Eigenschaften

IUPAC Name

4-(4-methoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c1-13-5-3-4-6-17(13)26-19-16(11-22-26)20-23-18(24-25(20)12-21-19)14-7-9-15(27-2)10-8-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYXWXBJGDFKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic molecule belonging to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound enhance its potential interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of the compound includes multiple aromatic rings and nitrogen-containing heterocycles, which contribute to its reactivity and biological activity. The presence of a methoxy group and an o-tolyl substituent is particularly significant as these modifications can influence the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines exhibit promising antimicrobial effects. For instance, certain derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The structural characteristics of these compounds allow for selective interaction with microbial targets, enhancing their efficacy as antimicrobial agents .

Anticancer Activity

Several studies have focused on the anticancer properties of this compound. Notably:

  • Cell Line Studies : In vitro assays demonstrated that compounds similar to 2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 45 to 97 nM for MCF-7 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving caspases (caspase 9 and caspase 3/7). Additionally, some studies have reported that these compounds can suppress the expression of NF-κB while promoting pro-apoptotic factors like p53 .

Summary of Research Findings

Study Focus Findings
Binding AffinityCompounds demonstrated affinity for A(2A) adenosine receptors in low nanomolar range.
Antiproliferative ActivityShowed significant cytotoxicity against MV4-11 and K562 cell lines.
Anticancer MechanismInduced apoptosis via caspase activation; stronger than cisplatin in certain assays.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial potential of various derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. The results indicated that specific modifications in the substituents enhanced antibacterial activity against MRSA. This study highlights the importance of structural optimization in developing effective antimicrobial agents.

Case Study 2: Anticancer Properties

Another investigation focused on the synthesis and evaluation of novel pyrazolo derivatives for their anticancer properties. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with mechanisms involving apoptosis induction and autophagy modulation .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit notable antimicrobial properties. For instance, compounds within this class have shown efficacy against methicillin-resistant Staphylococcus aureus and other pathogenic bacteria. The structural features allow for selective interaction with biological targets, making them promising candidates for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been explored in various studies. It has been demonstrated to inhibit specific enzymes involved in cancer progression. In vitro studies have shown that certain derivatives possess antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The mechanism of action often involves the induction of apoptosis and modulation of cell cycle regulators .

Interaction Studies

Molecular docking simulations have been employed to investigate the binding affinity of 2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine to various biological macromolecules. These studies indicate that modifications in substituents can significantly alter the compound's binding characteristics and biological efficacy. This highlights the importance of structural optimization in enhancing therapeutic potential.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Antimicrobial Study : A recent study demonstrated that derivatives showed significant activity against resistant bacterial strains. The structure-activity relationship was analyzed to optimize potency.
  • Cancer Research : In vitro assays revealed that specific derivatives inhibited tumor growth in cultured cells. Mechanistic studies indicated that these compounds induced apoptosis through caspase activation pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Position 2 : Aromatic substituents (e.g., furyl, methoxyphenyl) enhance receptor binding, while polar groups (e.g., hydroxyl) improve solubility .
  • Position 7 : Bulky alkyl/aryl chains (e.g., phenylethyl, propyl) increase A2A receptor selectivity, whereas halogens (e.g., bromo) enhance anticancer potency .

Anticancer Activity

  • Mechanism : Pyrazolo-triazolo-pyrimidines inhibit kinases (e.g., CDK2, EGFR) and induce apoptosis via caspase-3 activation .
  • Potency : Derivatives like 7-(4-nitrophenyl)-9-(2,4-dichlorophenyl) (IC50 = 1.8 µM in MCF-7 cells) outperform simpler analogs due to electron-withdrawing groups enhancing DNA intercalation .
  • Target Compound : The o-tolyl group may confer similar kinase inhibition but with reduced metabolic clearance compared to nitro-substituted analogs .

Adenosine Receptor Antagonism

  • A2A Selectivity : SCH-442416’s 3-(4-methoxyphenyl)propyl chain optimizes hydrophobic interactions with the receptor’s transmembrane domain, yielding 300-fold selectivity over A1 receptors .
  • Hydrophilicity vs. Affinity : ZM-241385’s 4-hydroxyphenethyl group balances hydrophilicity and affinity, a trade-off less evident in the target compound’s methoxy-tolyl combination .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : SCH-442416 undergoes hepatic glucuronidation, while brominated derivatives show slower clearance due to halogen resistance to oxidation .
  • Toxicity: Most analogs exhibit low cytotoxicity in non-cancerous cells (e.g., IC50 > 50 µM in HEK293), suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves sequential functionalization of the pyrazolo-triazolo-pyrimidine core. For example, demethylation of methoxy groups (e.g., using BBr₃ in dichloromethane) followed by coupling with aryl groups (e.g., o-tolyl) is a viable route . Reaction optimization includes monitoring time (e.g., 4 hours for BBr₃-mediated demethylation) and stoichiometry (e.g., 5 equivalents of BBr₃ for complete conversion). Solvent choice (e.g., DCM for stability) and temperature control (room temperature) are critical to avoid side reactions.

Q. How can NMR and X-ray crystallography be employed to confirm the structure of this compound?

  • Methodology :

  • NMR : ¹H NMR can identify substituent environments (e.g., o-tolyl protons at δ 2.40 ppm for methyl groups and aromatic protons between δ 7.4–8.4 ppm) . Integration ratios help verify substitution patterns.
  • X-ray crystallography : Single-crystal analysis provides bond lengths, angles, and packing interactions. For example, monoclinic systems (space group P21/c) with unit cell parameters (a = 11.83 Å, b = 17.42 Å, c = 7.41 Å, β = 91.13°) have been reported for similar compounds . Data-to-parameter ratios >24:1 ensure structural reliability .

Advanced Research Questions

Q. How should discrepancies between experimental and calculated elemental analysis data be addressed?

  • Methodology : Minor deviations (e.g., ±0.2% for carbon content) may arise from incomplete purification or hygroscopicity. For example, a compound with calculated C: 69.94% vs. found C: 70.15% requires re-crystallization (e.g., from dioxane) and drying under vacuum . Thermogravimetric analysis (TGA) can assess solvent retention, while high-resolution mass spectrometry (HRMS) confirms molecular ion integrity.

Q. What in vitro assays are suitable for evaluating this compound’s potential as an A₂A adenosine receptor antagonist?

  • Methodology :

  • Radioligand binding assays : Use ³H-labeled antagonists (e.g., ZM241385) on HEK293 cells expressing human A₂A receptors. Measure IC₅₀ values via competitive displacement .
  • Functional assays : cAMP accumulation assays (e.g., using forskolin-stimulated cells) can assess receptor antagonism. Data normalization to reference antagonists (e.g., Caffeine) ensures comparability.

Q. Are alternative synthetic routes available to improve scalability or regioselectivity?

  • Methodology :

  • Route A : Sodium azide/ammonium chloride in DMSO at 363 K for 2 hours enables azide incorporation without protecting groups .
  • Route B : Hydrazine intermediates treated with sodium nitrite in acetic acid at 273–278 K yield tetrazolo derivatives . Microwave-assisted synthesis may reduce reaction times.

Key Considerations for Researchers

  • Contradictions : and highlight divergent synthetic pathways (BBr₃ vs. azide-based routes). Researchers must evaluate reaction compatibility with sensitive functional groups (e.g., methoxy vs. chloro substituents).
  • Biological relevance : While direct data on the compound’s bioactivity is limited, structural analogs (e.g., pyrazolo-triazolo-pyrimidines) show A₂A receptor antagonism, suggesting similar mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.